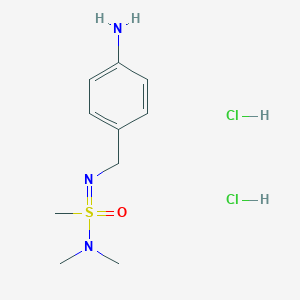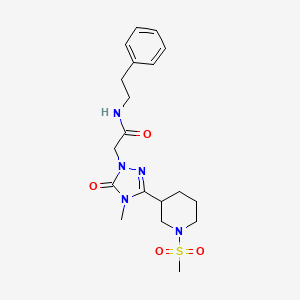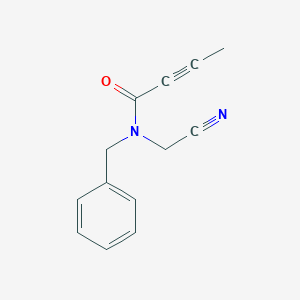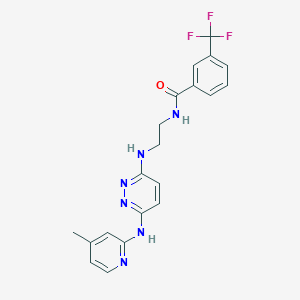
N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide derivatives and related compounds, which can provide insights into the synthesis, structure, and properties of similar compounds .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through different methods. For instance, electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives . Chemical reactions involving 4-nitroso-N,N-dimethylaniline with arylsulfinic acids can also produce N-arylsulfonyl-3-arylsulfonyl derivatives . Other methods include the slow evaporation solution growth technique for crystal synthesis and the reaction of aminobenzylhalides with nucleophiles to form various aminobenzyl derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography . Density functional theory (DFT) calculations can also be used to predict and confirm the molecular structure, including bond lengths and angles .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For example, benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide can yield 4-methoxybenzyl ethers . Additionally, N-sulfinylaminobenzylhalides can react with nucleophiles to form aminobenzyl ethers, thioethers, and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be diverse. Theoretical and experimental investigations can reveal properties such as vibrational frequencies, NMR chemical shifts, absorption wavelengths, and thermodynamic properties . The stability of these compounds under various conditions, such as exposure to acids or bases, can also be studied . Moreover, computational studies like HOMO-LUMO, MEP, NBO, NPA, ELF, and LOL analyses can provide insights into the electronic properties and reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
Benzylation of Alcohols and Phenols
Carlsen (1998) discusses the benzylation of alcohols and phenols using compounds related to N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride. This process involves converting primary alkylamines to the corresponding alcohols, highlighting the compound's utility in organic synthesis (Carlsen, 1998).
Synthetic Technology
Ling-ya (2015) elaborates on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis in medicine, pesticide, and chemical fields. This study demonstrates the role of similar compounds in the synthesis of industrially relevant chemicals (Ling-ya, 2015).
Alkylation and Oxidation in Organic Chemistry
Ohkata, Takee, and Akiba (1985) explore the alkylation and oxidation of specific compounds, providing insights into the chemical behavior of similar aminobenzyl-based compounds in organic reactions (Ohkata, Takee, & Akiba, 1985).
Chemical Characterization and Applications
Efe and Schlemper (1993) focus on the synthesis and characterization of amine-nitrogen substituted α-amine oxime ligands. This study provides a detailed understanding of the structural and chemical properties of compounds related to N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride (Efe & Schlemper, 1993).
Carbonic Anhydrase Inhibition and Anticancer Activity
Morsy et al. (2009) investigated bis-sulfonamides, including compounds structurally similar to N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride, as inhibitors of the enzyme carbonic anhydrase. They found these compounds to be effective against certain cancer cell lines, indicating potential applications in cancer research (Morsy et al., 2009).
Eigenschaften
IUPAC Name |
4-[[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS.2ClH/c1-13(2)15(3,14)12-8-9-4-6-10(11)7-5-9;;/h4-7H,8,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOMJBZNSTSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NCC1=CC=C(C=C1)N)(=O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)


![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)
![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)



![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)
![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)